Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)-
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Overview
Description
Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- is a complex organic compound with the molecular formula C23H16O. This compound belongs to the class of naphthopyrans, which are known for their photochromic properties. Photochromic compounds exhibit reversible changes in color when exposed to light, making them useful in various applications such as optical filters and photochromic lenses .
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- typically involves the reaction of naphthol derivatives with indanone derivatives under acidic conditions. One common method includes the condensation of 2-naphthol with 4-methylindan-1-one in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization from an ether/hexane mixture .
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.
Scientific Research Applications
Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic material in the development of optical devices, such as photochromic lenses and filters.
Biology: The compound’s photochromic properties are explored in biological imaging and as molecular probes.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The photochromic behavior of Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- is attributed to the reversible cleavage of the C(sp3)–O bond in the pyran ring upon exposure to ultraviolet light. This cleavage results in the formation of transoid-cis and transoid-trans isomers, which exhibit different colors. The transoid-cis form thermally reverts to the original closed form within seconds to minutes, while the transoid-trans form reverts more slowly, taking minutes to hours .
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- can be compared with other naphthopyran derivatives, such as:
Benzopyrans: These compounds also exhibit photochromic properties but may have different absorption spectra and color-changing behaviors.
Spiropyrans: Known for their rapid color change and high sensitivity to light, spiropyrans are often used in similar applications but may offer faster response times.
Other Naphthopyrans: Variations in substituents on the naphthopyran ring can lead to differences in photochromic behavior, such as faster color fading rates and higher fluorescence quantum yields.
Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- stands out due to its unique combination of photochromic properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62096-48-4 |
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Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-methyl-2-naphthalen-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C23H16O/c1-15-12-21(19-11-10-16-6-2-3-7-17(16)13-19)24-22-14-18-8-4-5-9-20(18)23(15)22/h2-14H,1H3 |
InChI Key |
FJIFJAIHSPBOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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